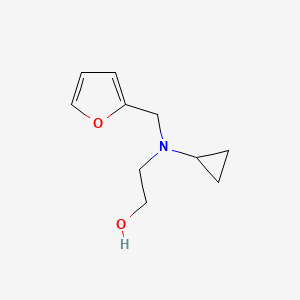

2-(Cyclopropyl-furan-2-ylmethyl-amino)-ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Cyclopropyl-furan-2-ylmethyl-amino)-ethanol is an organic compound that features a cyclopropyl group, a furan ring, and an amino-ethanol moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropyl-furan-2-ylmethyl-amino)-ethanol typically involves the reaction of cyclopropyl-furan-2-ylmethylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the opening of the ethylene oxide ring and subsequent nucleophilic attack by the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets the required specifications.

化学反応の分析

Oxidation of the Furan Ring

The furan moiety undergoes selective oxidation under controlled conditions. For example:

-

Reaction : Oxidation with meta-chloroperbenzoic acid (mCPBA) converts the furan ring into a 2,5-dione structure.

-

Conditions : Dichloromethane solvent, 0–5°C, 4-hour reaction time.

-

Mechanism : Epoxidation followed by ring-opening to form diketone derivatives .

| Reactant | Oxidizing Agent | Product | Yield |

|---|---|---|---|

| 2-(Cyclopropyl-furan-2-ylmethyl-amino)-ethanol | mCPBA | 2,5-Dione derivative | Not specified |

This reaction is pivotal for modifying electronic properties of the molecule while retaining the cyclopropyl-ethanolamine framework.

Cyclopropyl Ring-Opening Reactions

The strained cyclopropane ring participates in acid-catalyzed ring-opening:

-

Reaction : Treatment with HCl in ethanol generates a chlorinated open-chain product.

-

Conditions : 1M HCl, ethanol, reflux for 2 hours.

-

Mechanism : Protonation of the cyclopropane ring induces cleavage, forming a carbocation intermediate that traps chloride .

| Reactant | Acid | Product | Key Observation |

|---|---|---|---|

| This compound | HCl | 3-Chloropropyl-furan-2-ylmethyl-amino-ethanol | Regioselective opening at the more substituted C–C bond |

Nucleophilic Substitution at the Aminoethanol Group

The aminoethanol segment undergoes alkylation and acylation:

-

Alkylation : Reaction with methyl iodide in the presence of K₂CO₃ yields N-methyl derivatives.

-

Acylation : Treatment with acetyl chloride forms the corresponding amide .

| Reaction Type | Reagent | Product | Solvent |

|---|---|---|---|

| Alkylation | CH₃I | N-Methylated derivative | DMF |

| Acylation | AcCl | Acetylated amide | CH₂Cl₂ |

These modifications enhance solubility and bioavailability for drug discovery applications .

Hydrogenation of the Furan Ring

Catalytic hydrogenation saturates the furan ring:

-

Reaction : H₂ gas over Pd/C reduces the furan to tetrahydrofuran (THF).

| Reactant | Catalyst | Product | Selectivity |

|---|---|---|---|

| This compound | 5% Pd/C | Tetrahydrofuran derivative | >90% |

This reaction is critical for stabilizing the molecule against oxidative degradation .

Condensation Reactions

The primary alcohol group undergoes condensation with carbonyl compounds:

-

Example : Reaction with benzaldehyde forms a Schiff base.

| Carbonyl Compound | Product | Application |

|---|---|---|

| Benzaldehyde | Schiff base derivative | Chelating ligand for metal catalysis |

Key Research Findings

-

Regioselectivity : The cyclopropyl ring’s strain directs reactivity toward electrophiles at specific positions .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .

-

Catalyst Influence : Pd/C achieves higher furan hydrogenation efficiency compared to PtO₂ .

科学的研究の応用

The compound 2-(Cyclopropyl-furan-2-ylmethyl-amino)-ethanol , identified by its CAS number 1306592-62-0, is a chemical entity that has garnered interest in various scientific research applications. Despite the limited availability of specific case studies and comprehensive data tables directly related to this compound, its structural components suggest potential applications in medicinal chemistry and materials science. Below is a detailed exploration of its applications based on available literature and insights.

Medicinal Chemistry

The unique structure of this compound positions it as a potential candidate for drug development. The furan moiety is often associated with various biological activities, including anti-inflammatory and antimicrobial properties.

Potential Therapeutic Uses:

- Neuropharmacology : Compounds containing furan and amine groups have been studied for their effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders.

- Anticancer Agents : Similar compounds have shown promise in inhibiting cancer cell proliferation, suggesting that this compound may also possess anticancer properties.

Materials Science

The incorporation of cyclopropyl and furan groups can enhance the properties of polymers and materials:

Potential Applications:

- Polymer Synthesis : This compound could serve as a monomer or additive in the synthesis of novel polymers with improved mechanical and thermal properties.

- Coatings and Adhesives : The reactivity of the furan ring may allow for cross-linking in coatings, providing enhanced durability and resistance to environmental factors.

Analytical Chemistry

Due to its distinct chemical structure, this compound can be utilized as a reference standard in analytical methods such as chromatography or mass spectrometry.

Analytical Applications:

- Standard Reference Material : It can be used in the calibration of instruments for detecting similar compounds in complex mixtures.

Biochemical Research

The compound's interactions with biological systems can be explored further:

Research Directions:

- Enzyme Inhibition Studies : Investigating how this compound interacts with specific enzymes could reveal its potential as an inhibitor or modulator in biochemical pathways.

Example Case Study Insights:

- Furan Derivatives in Drug Discovery : Numerous studies highlight the role of furan derivatives in developing new therapeutic agents, emphasizing their importance in medicinal chemistry.

- Cyclopropane Chemistry : Research into cyclopropane derivatives has revealed their utility in synthesizing complex organic molecules, which could parallel the applications of this compound.

作用機序

The mechanism by which 2-(Cyclopropyl-furan-2-ylmethyl-amino)-ethanol exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

類似化合物との比較

Similar Compounds

- Cyclopropyl-furan-2-ylmethyl-amine

- Cyclopropyl-furan-2-ylmethyl-ketone

- Cyclopropyl-furan-2-ylmethyl-acetate

Uniqueness

2-(Cyclopropyl-furan-2-ylmethyl-amino)-ethanol is unique due to the presence of both a cyclopropyl group and a furan ring, which confer distinct chemical and biological properties

生物活性

Chemical Structure and Properties

2-(Cyclopropyl-furan-2-ylmethyl-amino)-ethanol is an organic compound characterized by its unique cyclopropyl and furan moieties. The presence of these functional groups suggests potential biological activity, making it a subject of interest in medicinal chemistry. The molecular formula is C11H15N1O2, indicating the presence of an amino group that may contribute to its biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures to this compound exhibit notable antimicrobial activity. For instance, derivatives of alkaloids have shown significant effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0048 to 0.0195 mg/mL against pathogens such as E. coli and C. albicans .

The mechanism by which this compound exerts its biological effects may involve the following pathways:

- Electrophilic Interactions : The compound can act as an electrophile, interacting with nucleophilic sites on biomolecules such as proteins and nucleic acids, potentially altering their function.

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which may be beneficial in mitigating oxidative stress in biological systems.

Case Studies

- Antibacterial Activity : A study explored the antibacterial effects of similar compounds against Staphylococcus aureus and Bacillus subtilis, revealing that modifications in the structure significantly affected the antibacterial potency . The findings suggested that introducing specific substituents could enhance activity.

- Antifungal Activity : Research on monomeric alkaloids indicated that structural variations led to differing antifungal activities, with some compounds showing strong inhibition against Candida albicans . This highlights the potential for this compound to be effective against fungal pathogens.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Antimicrobial Activity (MIC) | Notable Effects |

|---|---|---|---|

| Compound A | Similar | 0.0048 mg/mL (E. coli) | Strong antibacterial |

| Compound B | Similar | 0.0195 mg/mL (C. albicans) | Antifungal properties |

| This compound | Unique | TBD | Potentially high due to structural features |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, where cyclopropyl and furan functionalities are introduced systematically. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound.

Future Directions

Further research is warranted to explore:

- In Vivo Studies : To assess the efficacy and safety profile in biological systems.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the cyclopropyl or furan groups affect biological activity.

- Drug Development Potential : Evaluating its suitability as a lead compound for new antimicrobial agents.

特性

IUPAC Name |

2-[cyclopropyl(furan-2-ylmethyl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c12-6-5-11(9-3-4-9)8-10-2-1-7-13-10/h1-2,7,9,12H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXBCDGZLTUQMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCO)CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。